molecular formula C13H15NO B13189445 2-Tert-butylquinolin-3-ol

2-Tert-butylquinolin-3-ol

Cat. No.: B13189445
M. Wt: 201.26 g/mol
InChI Key: JIHZALHJQYQBQX-UHFFFAOYSA-N
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Description

2-Tert-butylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylquinolin-3-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed coupling, are frequently used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Tert-butylquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butylquinolin-3-ol involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Tert-butylquinolin-3-ol is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desirable .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-tert-butylquinolin-3-ol

InChI

InChI=1S/C13H15NO/c1-13(2,3)12-11(15)8-9-6-4-5-7-10(9)14-12/h4-8,15H,1-3H3

InChI Key

JIHZALHJQYQBQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C=C1O

Origin of Product

United States

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